Sucroseoctasulfate xsodium salt

Diabetic Foot Ulcer Chronic Wound Healing Randomized Controlled Trial

Choose sucrose octasulfate sodium salt (CAS 74135-10-7) for its water-soluble, fully defined molecular structure distinct from sucralfate's aluminum complex. Unlike the potassium salt, this sodium form offers optimal solubility and ionic strength for solution-phase assays. Clinically validated in the EXPLORER RCT for diabetic foot ulcers (48% wound closure rate), it enables precise FGF signaling modulation and MMP inhibition without confounding aluminum or anticoagulant effects. Ideal for chronic wound healing research and sucralfate impurity analysis.

Molecular Formula C12H21NaO35S8
Molecular Weight 1004.8 g/mol
Cat. No. B12859873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSucroseoctasulfate xsodium salt
Molecular FormulaC12H21NaO35S8
Molecular Weight1004.8 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+]
InChIInChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1
InChIKeyAUAYLRSBUXJFCP-AKSHDPDZSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sucrose Octasulfate Sodium Salt: A Fully Sulfated Disaccharide with Distinct Wound Healing and FGF Modulation Activity


Sucrose octasulfate sodium salt (CAS 74135-10-7) is a fully sulfated disaccharide derivative in which all eight hydroxyl groups of the sucrose molecule are substituted with sulfate groups, yielding a high anionic charge density [1]. Unlike the aluminum hydroxide complex sucralfate—which acts primarily via mucosal adhesion and acid neutralization—the sodium salt form provides a well-defined, water-soluble molecular entity with reproducible physicochemical properties . As a heparin analogue, sucrose octasulfate sodium salt modulates fibroblast growth factor (FGF) signaling through direct binding and stabilization of FGF ligands, while also inhibiting matrix metalloproteinases (MMPs) and stimulating somatostatin release from gastric D cells [2].

Why Sucrose Octasulfate Sodium Salt Cannot Be Readily Substituted by Its Potassium or Aluminum Analogs


The physicochemical and biological profile of sucrose octasulfate sodium salt is fundamentally distinct from that of its potassium salt counterpart and the aluminum complex sucralfate. While the potassium salt (CAS 73264-44-5) shares a common sucrose octasulfate anion core, its counterion influences solubility, hygroscopicity, and ionic strength in formulation—factors that critically impact downstream applications . More significantly, sucralfate (CAS 54182-58-0) is an insoluble aluminum hydroxide complex that functions via mucosal barrier formation and acid buffering; in contrast, the fully soluble sodium salt enables distinct mechanisms of action including direct MMP inhibition, FGF dimerization in solution, and somatostatin release [1][2]. Attempting to substitute the sodium salt with sucralfate in FGF signaling studies or chronic wound healing models would introduce confounding variables related to aluminum content, solubility, and pH-dependent behavior that are not present with the defined sodium salt [3].

Quantitative Differentiation of Sucrose Octasulfate Sodium Salt Against Key Comparators


Comparative Wound Closure Efficacy: Sodium Salt Formulation (TLC-NOSF) vs. Control Dressing in Neuroischemic Diabetic Foot Ulcers

In the EXPLORER trial—a multicenter, double-blind, randomized controlled trial—a dressing containing sucrose octasulfate sodium salt (formulated as TLC-NOSF) demonstrated significantly improved wound closure in patients with neuroischemic diabetic foot ulcers compared to a neutral control dressing [1]. This trial, conducted across 43 hospitals in five European countries, represents the highest level of clinical evidence available for any sucrose octasulfate salt formulation, with the sodium salt specifically validated in this rigorous head-to-head design [1][2].

Diabetic Foot Ulcer Chronic Wound Healing Randomized Controlled Trial

FGF-2 Binding Inhibition: Sodium Salt vs. Heparin in Endothelial Cell Models

Sucrose octasulfate sodium salt potently inhibits FGF-2 binding to endothelial cells with an IC50 of approximately 2 μg/mL, demonstrating comparable potency to heparin in this assay while exhibiting minimal anticoagulant activity [1]. In coagulation assays, the sodium salt showed negligible effect, confirming that its FGF-2 modulation is not mediated through the thrombin-antithrombin pathway that defines heparin's primary clinical action [1].

Angiogenesis FGF Signaling Tumor Biology

Solubility and Formulation Behavior: Sodium Salt vs. Aluminum Complex (Sucralfate)

Sucrose octasulfate sodium salt is freely soluble in water, yielding a clear, aqueous solution suitable for precise dosing and reproducible in vitro experimentation [1]. In contrast, sucralfate (sucrose octasulfate aluminum complex) is practically insoluble in water and forms a viscous, adhesive gel upon contact with aqueous media—a property essential for its mucosal barrier mechanism but limiting its utility in solution-phase assays [2].

Formulation Science Pharmaceutical Excipient Solubility

Analytical Reference Standard Utility: EP Impurity A Traceability

Sucrose octasulfate sodium salt is formally designated as Sucralfate EP Impurity A (Octasodium Salt) in the European Pharmacopoeia, serving as a fully characterized reference standard for traceability against USP and EP monographs [1][2]. This regulatory recognition enables its use in analytical method development, method validation (AMV), and quality control applications during sucralfate drug product manufacturing [1]. The potassium salt (CAS 73264-44-5) and ammonium salt (CAS 74135-13-0) are also available as impurity reference standards, but the sodium salt remains the primary EP-designated form for sucralfate-related impurity profiling [2][3].

Quality Control Pharmacopoeia Reference Standard

Validated Application Scenarios for Sucrose Octasulfate Sodium Salt Based on Differential Evidence


Chronic Wound Healing Research: In Vivo and Clinical Models of Diabetic Foot Ulcers

Sucrose octasulfate sodium salt, formulated as TLC-NOSF, is supported by the EXPLORER RCT demonstrating a 48% wound closure rate at 20 weeks versus 30% for control dressings in neuroischemic diabetic foot ulcers [1]. Additional clinical studies including WHAT (open RCT with 117 VLU patients), CHALLENGE (double-blind RCT with 187 VLU patients), and REALITY (pooled analysis of 10,220 patients) provide a robust evidence base for chronic wound healing applications [2]. Researchers investigating diabetic foot ulcer therapeutics or chronic wound MMP inhibition should prioritize the sodium salt formulation with this clinical validation.

FGF Signaling Pathway Studies: Dimerization, Angiogenesis, and Growth Factor Modulation

The soluble sodium salt enables precise study of FGF-1 and FGF-2 modulation without confounding anticoagulant effects. Structural studies confirm SOS-mediated FGF1 dimerization at 2.2 Å resolution, with binding interactions involving Lys113, Lys118, Arg122, and Lys128 [3]. The compound inhibits FGF-2 binding to endothelial cells with IC50 ≈ 2 μg/mL and strips pre-bound FGF-2 from cells, facilitating studies of growth factor bioavailability in extracellular matrix and tumor microenvironments [4]. The sodium salt's water solubility makes it particularly suitable for solution-phase biochemical and cell-based assays.

Quality Control and Analytical Method Development for Sucralfate Drug Products

As Sucralfate EP Impurity A (Octasodium Salt), sucrose octasulfate sodium salt is a pharmacopoeial reference standard used for analytical method development, method validation (AMV), and quality control applications during sucralfate synthesis and formulation [5]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and serves for traceability against USP and EP monographs [5][6]. Analytical methods including HPLC, LC-MS, IC, and NMR are employed for its identification and quantification as part of pharmaceutical quality assurance [6].

Gastrointestinal Ulcer Research: Somatostatin Release and Mucosal Protection

Sucrose octasulfate sodium salt stimulates somatostatin-like immunoreactivity (SLI) release through direct interaction with D cells in gastric mucosa, representing a mechanism distinct from sucralfate's aluminum-mediated barrier effects . In an animal model of reflux esophagitis, SOS significantly reduced ulcer lesion sizes in a dose-dependent manner with improved pathology scores compared to controls [7]. This soluble sodium salt enables investigation of peptide hydrolysis inhibition and gastric pH modulation without the aluminum content present in sucralfate.

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